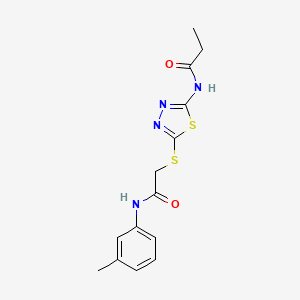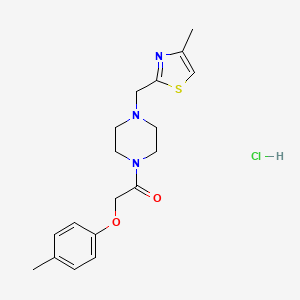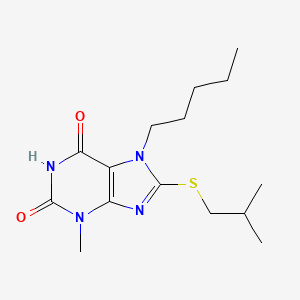
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione typically involves multiple steps, starting with the construction of the purine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation can produce corresponding oxo derivatives, while substitution reactions can introduce different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, purine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Purine derivatives have been explored for their medicinal properties, including their use as anti-inflammatory, anti-cancer, and anti-viral agents. This compound could be a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, purine derivatives are used in the production of various chemicals, including agrochemicals and pharmaceuticals. This compound may find applications in the synthesis of new materials and products.
Mechanism of Action
The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
3-Methyl-8-(3-phenylpropylsulfanyl)-7-propylpurine-2,6-dione
8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione
Uniqueness: 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione stands out due to its specific structural features, such as the presence of the 2-methylpropylsulfanyl group and the pentyl chain at the 7 position
Properties
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKPOQOSMIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
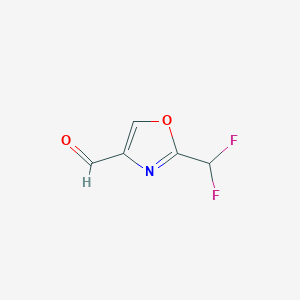
![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)

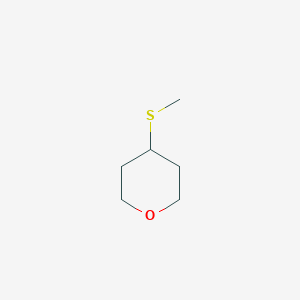
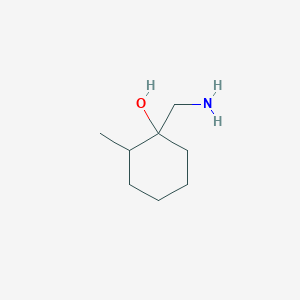
![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)
